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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Amino-1H-indazol-7-ol hydrochloride

Technical Monograph: 3-Amino-1H-indazol-7-ol Hydrochloride Executive Summary 3-Amino-1H-indazol-7-ol hydrochloride is a specialized heterocyclic building block belonging to the aminoindazole class. Indazoles are "privile...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Amino-1H-indazol-7-ol Hydrochloride

Executive Summary

3-Amino-1H-indazol-7-ol hydrochloride is a specialized heterocyclic building block belonging to the aminoindazole class. Indazoles are "privileged scaffolds" in medicinal chemistry, widely utilized for their ability to mimic the purine ring of adenosine triphosphate (ATP), making them potent scaffolds for kinase inhibitors (e.g., FGFR, VEGFR, and ALK inhibitors).

The specific substitution pattern—an amino group at position 3 and a hydroxyl group at position 7—imparts unique physicochemical properties. The 3-amino group serves as a critical hydrogen bond donor/acceptor pair for interaction with the kinase hinge region, while the 7-hydroxyl group offers a handle for solubility modulation or specific polar interactions within the solvent-exposed front of the binding pocket. The hydrochloride salt form is engineered to enhance crystallinity and aqueous solubility compared to the sparingly soluble free base.

Chemical Identity & Structure

PropertySpecification
IUPAC Name 3-Amino-1H-indazol-7-ol hydrochloride
Common Synonyms 3-Amino-7-hydroxyindazole HCl; 7-Hydroxy-1H-indazol-3-amine hydrochloride
CAS Number (Free Base) 88805-74-7
CAS Number (HCl Salt) Not widely listed (Custom synthesis category)
Molecular Formula C₇H₇N₃O[1][2] · HCl
Molecular Weight 149.15 (Free Base) + 36.46 (HCl) = 185.61 g/mol
Salt Stoichiometry 1:1 (Mono-hydrochloride)
Structural Analysis & Tautomerism

Indazoles exhibit annular tautomerism between the 1H- and 2H-forms. For 3-aminoindazoles, the 1H-tautomer is thermodynamically favored in the solid state and in non-polar solvents. However, the 3-amino group introduces an amidine-like character, allowing for multiple protonation sites.

  • Protonation Site: In the hydrochloride salt, protonation typically occurs at the N2-position of the indazole ring, disrupting the aromaticity of the pyrazole ring less than protonation at the exocyclic amine would, although the exocyclic amine can also be protonated in highly acidic media.

  • H-Bonding: The 7-OH group forms an intramolecular hydrogen bond with N1-H (in 1H-tautomer) or acts as a donor to N1 (in 2H-tautomer), potentially stabilizing specific conformations.

Tautomerism T1 1H-Tautomer (Thermodynamically Favored) T2 2H-Tautomer (Kinetic/Solvent Dependent) T1->T2 Equilibrium (Solution) Salt HCl Salt Form (Protonated at N2) T1->Salt + HCl

Figure 1: Tautomeric equilibrium and salt formation logic. The 1H-form is dominant, but the salt locks the molecule in a cationic state, improving solubility.

Synthesis & Manufacturing Protocols

The synthesis of 3-amino-7-hydroxyindazole requires careful orchestration to prevent side reactions involving the phenol. The preferred industrial route utilizes a methoxy-protection strategy to ensure high yield and purity.

Route: The Protected Nitrile Cyclization

This method avoids the interference of the acidic phenol during the hydrazine cyclization step.

Step 1: Precursor Selection Start with 2-fluoro-3-methoxybenzonitrile . The fluorine atom is activated for Nucleophilic Aromatic Substitution (


) by the ortho-nitrile group.

Step 2: Cyclization Reaction with hydrazine hydrate effects the displacement of fluorine followed by immediate cyclization onto the nitrile to form the indazole ring.

Step 3: Deprotection & Salt Formation Demethylation using Boron Tribromide (


) or concentrated Hydrobromic acid (

), followed by conversion to the hydrochloride salt.

Synthesis Start Start: 2-Fluoro-3-methoxybenzonitrile Step1 Cyclization: NH2NH2·H2O, n-Butanol, Reflux (SNAr + Ring Closure) Start->Step1 Inter Intermediate: 3-Amino-7-methoxyindazole Step1->Inter Step2 Deprotection: BBr3, DCM, -78°C to RT Inter->Step2 Base Free Base: 3-Amino-1H-indazol-7-ol Step2->Base Step3 Salt Formation: HCl in Dioxane/Et2O Base->Step3 Final Final Product: 3-Amino-1H-indazol-7-ol HCl Step3->Final

Figure 2: Step-by-step synthetic pathway from commercially available precursors to the final hydrochloride salt.

Detailed Protocol (Lab Scale)
  • Cyclization: Dissolve 2-fluoro-3-methoxybenzonitrile (10 mmol) in n-butanol (20 mL). Add hydrazine hydrate (50 mmol, 5 equiv). Reflux for 12–16 hours. Monitor by TLC/LCMS. Cool, concentrate, and precipitate with water. Filter the solid (3-amino-7-methoxyindazole).

  • Demethylation: Suspend the intermediate in dry DCM under

    
    . Cool to -78°C. Slowly add 
    
    
    
    (1M in DCM, 3 equiv). Allow to warm to RT overnight. Quench carefully with MeOH. Concentrate to dryness.
  • Salt Formation: Dissolve the crude residue in a minimum amount of Ethanol. Add 4M HCl in Dioxane (1.2 equiv) dropwise at 0°C. A precipitate should form. Dilute with Diethyl Ether to complete precipitation. Filter and dry under vacuum.

Physicochemical Properties

PropertyValue / Description
Appearance Off-white to pale beige crystalline solid (HCl salt).
Melting Point >250°C (decomposition). Indazole salts typically have high MPs.
Solubility (Water) Soluble (>10 mg/mL). The HCl salt significantly improves hydrophilicity.
Solubility (Organic) Soluble in DMSO, Methanol. Sparingly soluble in DCM, Acetone.
pKa (Calculated) N2-H: ~2.5 (Protonated form) 7-OH: ~9.5 (Phenolic) N1-H: ~13.8 (Indazole NH)
Stability Hygroscopic. Store in desiccator. Sensitive to oxidation over long periods (turns brown).

Analytical Specifications

To validate the identity of the compound, the following spectral features are diagnostic:

1H NMR (400 MHz, DMSO-d6):

  • δ 12.0–13.0 ppm (br s, 1H): Indazole NH (N1).

  • δ 9.5–10.5 ppm (br s, 1H): Phenolic OH (C7-OH).

  • δ 6.5–7.5 ppm (m, 3H): Aromatic protons (C4-H, C5-H, C6-H). The 7-substitution pattern typically shows a doublet-triplet-doublet pattern, but the fused ring system may compress this into a multiplet.

  • δ 5.0–6.0 ppm (br s, 2-3H): Exocyclic amine (

    
    /
    
    
    
    ). In the HCl salt, these protons exchange rapidly and may appear as a very broad singlet shifted downfield (7.0–9.0 ppm).

Mass Spectrometry (ESI+):

  • m/z: 150.07 [M+H]+ (Base peak corresponding to the cation).

  • Fragmentation: Loss of

    
     (m/z ~133) is a common fragmentation pathway for aminoindazoles.
    

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding) The 3-aminoindazole scaffold is a bioisostere of the adenine ring in ATP. It binds to the "hinge region" of kinase enzymes.

  • Acceptor: N1 of the indazole accepts a hydrogen bond from the backbone NH of the kinase.

  • Donor: The exocyclic 3-amino group donates a hydrogen bond to the backbone Carbonyl of the kinase.

  • 7-OH Function: This group points towards the solvent front or the ribose-binding pocket, allowing for:

    • Improved water solubility.

    • Specific H-bonds with conserved water molecules or polar residues (e.g., Glutamate/Aspartate).

BindingMode Kinase Kinase Hinge Region (Backbone) Indazole 3-Amino-7-OH-Indazole Kinase->Indazole N1 (Acceptor) Indazole->Kinase 3-NH2 (Donor) Water Solvent/Water Network Indazole->Water 7-OH (Polar Interaction)

Figure 3: Schematic representation of the pharmacophore interactions within a kinase binding pocket.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). As a hydrochloride salt, it is acidic and corrosive to mucous membranes if inhaled.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C.

References

  • Indazole Scaffolds in Drug Discovery

    • Title: Indazole derivatives: An overview of their synthesis and biological activity.
    • Source:European Journal of Medicinal Chemistry.
    • Context: General reactivity and biological relevance of the indazole ring.[3][4]

  • Synthesis of 3-Aminoindazoles

    • Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[5]

    • Source:Molecules (MDPI).
    • Context: Detailed protocols for hydrazine cycliz
  • Kinase Inhibitor Design

    • Title: Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4.[6]

    • Source:Journal of Medicinal Chemistry.
    • Context: Application of aminoindazoles in FGFR inhibition.[6]

  • Compound Data (Free Base)

    • Title: 3-Amino-1H-indazol-7-ol (CID 135583109).
    • Source:PubChem.[1][2][7][8][9]

    • Context: Chemical identifiers and predicted properties.[1][2][4][7][8][9][10]

Sources

Protocols & Analytical Methods

Method

Procedures for dissolving 3-Amino-1H-indazol-7-ol hydrochloride for in vitro assays

Application Note: Solubilization and Handling of 3-Amino-1H-indazol-7-ol Hydrochloride for In Vitro Assays Abstract This guide provides a rigorous methodology for the solubilization, storage, and application of 3-Amino-1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of 3-Amino-1H-indazol-7-ol Hydrochloride for In Vitro Assays

Abstract

This guide provides a rigorous methodology for the solubilization, storage, and application of 3-Amino-1H-indazol-7-ol hydrochloride .[1][2][3] While the hydrochloride salt form enhances initial polarity, it introduces specific challenges regarding acidity and hygroscopicity in dimethyl sulfoxide (DMSO) stocks.[2] This protocol mitigates common failure modes—specifically "precipitation shock" upon aqueous dilution and compound degradation due to freeze-thaw cycles—ensuring high-fidelity data in kinase assays and cell-based screens.[1]

Physicochemical Profile & Handling Strategy

Understanding the molecule's behavior is the first step to reproducible science.

PropertySpecificationImplication for Handling
Compound Class Amino-indazole (Phenolic)The C7-hydroxyl group acts as both a hydrogen bond donor and acceptor, increasing crystal lattice energy.[1]
Salt Form Hydrochloride (HCl)Increases water solubility but renders the compound acidic . High concentrations can shift the pH of unbuffered assay media.
Hygroscopicity Moderate to HighThe salt form attracts atmospheric moisture. DMSO stocks will absorb water if not sealed, leading to compound hydrolysis or precipitation.[2]
Primary Solvent DMSO (Anhydrous)Preferred. Solubilizes the organic core while stabilizing the salt.
Secondary Solvent Aqueous BufferRisk Zone. Direct addition of high-concentration DMSO stock to buffer often causes immediate precipitation.

Protocol: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, anhydrous stock solution. Critical Constraint: Do not use "wet" DMSO. Use only anhydrous DMSO (≥99.9%) stored under desiccant.

Materials
  • 3-Amino-1H-indazol-7-ol HCl (Solid)[1]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, low water content)

  • Vials: Amber glass (to prevent photodegradation) with PTFE-lined caps.[1]

  • Sonicator (Bath type)

Step-by-Step Procedure
  • Equilibration: Allow the compound vial to warm to room temperature before opening to prevent condensation on the hygroscopic solid.

  • Weighing: Weigh approximately 1–2 mg of the solid into a tared amber vial. Record the exact mass (e.g.,

    
     mg).
    
  • Calculation: Calculate the required DMSO volume (

    
    ) to achieve 10 mM.
    
    
    
    
    (Note: Ensure you use the MW of the HCl salt , not the free base. Approx MW ~185.6 g/mol , but check specific batch CoA).
  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Dissolution Mechanics:

    • Vortex: 30 seconds at medium speed.

    • Sonicate: 5 minutes in a water bath at ambient temperature. Why? Acoustic energy breaks apart the strong ionic crystal lattice of the HCl salt, ensuring true dissolution rather than a suspension.

  • Visual QC: Inspect against a light source. The solution must be perfectly clear. If particulates remain, sonicate for another 5 minutes.

Protocol: The "Intermediate Dilution" Method

The Problem: Injecting 100% DMSO stock directly into cell media often causes the compound to crash out locally before it can disperse (Precipitation Shock). The Solution: Use an intermediate dilution step to step-down the solvent strength.

Workflow Diagram

DilutionProtocol cluster_0 Critical Phase: Preventing Shock Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (100 µM in 10% DMSO) Stock->Inter Dilute 1:100 into Buffer Working Working Solution (1 µM in Assay Buffer) Inter->Working Dilute 1:100 into Buffer Assay Cell/Enzyme Assay (Final DMSO: 0.1%) Working->Assay Add to Plate

Figure 1: Step-down dilution strategy to maintain solubility during the transition from organic to aqueous phase.

Procedure
  • Prepare Intermediate Buffer: Place 990 µL of your assay buffer (e.g., PBS or Media) into a tube.

  • Rapid Dispersion: While vortexing the buffer gently, slowly add 10 µL of the 10 mM Master Stock.

    • Result: 100 µM compound in 1% DMSO.

    • Observation: Check for cloudiness. If cloudy, the compound is insoluble at 100 µM in this buffer. You must lower the intermediate concentration (e.g., to 50 µM).

  • Final Dilution: Dilute the Intermediate Stock into the final assay volume to reach the desired testing concentration (e.g., 1 µM).

    • Final DMSO Content: This method ensures the final DMSO concentration is extremely low (<0.1%), minimizing solvent toxicity artifacts.

Quality Control & Self-Validating Systems

To ensure data trustworthiness, you must validate the solution state.

A. The pH Check (Crucial for HCl Salts)

HCl salts release protons upon dissociation. In low-capacity buffers (like unbuffered saline), this can drop the pH significantly, killing cells or inhibiting enzymes non-specifically.

  • Validation Step: Prepare a "mock" working solution (compound + buffer). Dip a micro-pH strip. If pH deviates > 0.3 units from neutral, you must increase the buffering capacity (e.g., increase HEPES concentration to 25 mM).

B. The Nephelometry Check

Do not rely on the naked eye.

  • Validation Step: Measure the absorbance of your working solution at 600 nm (OD600).

  • Threshold: If OD600 > 0.005 (compared to a DMSO-only blank), micro-precipitates are forming. The concentration is above the solubility limit.

Storage & Stability

  • Aliquot Immediately: Never store the bulk stock in the fridge. Freeze-thaw cycles introduce condensation.[1]

  • Format: Aliquot 20–50 µL into single-use PCR tubes or amber vials.

  • Temperature: Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

  • Thawing: Thaw only once. Discard unused portions.

Troubleshooting Decision Tree

Troubleshooting Start Precipitation Observed in Working Solution CheckConc Is Conc > 10 µM? Start->CheckConc ReduceConc Reduce Conc. (Solubility Limit Reached) CheckConc->ReduceConc Yes CheckpH Check pH CheckConc->CheckpH No AdjustBuffer Increase Buffer Capacity (Neutralize HCl) CheckpH->AdjustBuffer pH < 7.0 CheckTemp Is Temp < 20°C? CheckpH->CheckTemp pH OK WarmUp Warm to 37°C (Endothermic Dissolution) CheckTemp->WarmUp Yes

Figure 2: Logical flow for resolving solubility failures.

References

  • NIH Chemical Genomics Center. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions.[4][5] National Center for Biotechnology Information.

  • Sigma-Aldrich (Merck). Handling and Solubility of Small Molecule Inhibitors. Technical Guide.[5]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • BenchChem. Dissolving Hydrochloride Salts for Cell Culture: Application Notes.

Sources

Application

Protecting Group Strategies for the 7-Hydroxyl Group in Indazole Synthesis: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 7-Hydroxyindazoles and the Necessity of Hydroxyl Protection The indazole scaffold is a privileged motif in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Hydroxyindazoles and the Necessity of Hydroxyl Protection

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, 7-hydroxyindazoles are key intermediates in the synthesis of a wide array of therapeutic agents, including kinase inhibitors for oncology.[1] The 7-hydroxyl group, a powerful hydrogen bond donor and acceptor, often plays a crucial role in the binding of these molecules to their biological targets. However, the presence of this reactive hydroxyl group, along with the N-H of the pyrazole ring, presents a significant challenge during multi-step synthetic campaigns. Unwanted side reactions, such as O-alkylation, acylation, or oxidation, can lead to low yields and complex purification procedures.

To circumvent these issues, a robust protecting group strategy is paramount. The ideal protecting group for the 7-hydroxyl moiety must be installed in high yield under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed at the desired stage without affecting other sensitive functional groups within the molecule. This guide provides a detailed overview of common and effective protecting group strategies for the 7-hydroxyl group of indazoles, with a focus on silyl and benzyl ethers. We will delve into the rationale behind the choice of protecting groups, provide detailed experimental protocols for their application and removal, and discuss their relative stabilities to enable the design of orthogonal protection schemes.

Choosing Your Shield: Key Considerations for Protecting the 7-Hydroxyl Group

The selection of a suitable protecting group is a critical decision in the planning of a synthetic route. The electron-rich nature of the indazole ring system can influence the reactivity of the 7-hydroxyl group and the stability of the corresponding protected ethers. Key factors to consider include:

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps. This includes acidic and basic conditions, nucleophilic and electrophilic reagents, and reductive or oxidative environments.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple.

  • Orthogonality: In complex syntheses with multiple functional groups, the chosen protecting group should be removable under conditions that do not affect other protecting groups present in the molecule.[2][3] This concept of "orthogonal sets" is fundamental to modern organic synthesis.[4]

  • Impact on Reactivity: The protecting group should not interfere with desired transformations at other positions of the indazole core.

Based on these criteria, tert-butyldimethylsilyl (TBDMS) ethers and benzyl (Bn) ethers have emerged as two of the most reliable and versatile choices for the protection of the 7-hydroxyl group of indazoles.

The Workhorse: Tert-butyldimethylsilyl (TBDMS) Ether Protection

The tert-butyldimethylsilyl group is a widely used protecting group for alcohols due to its moderate steric bulk, ease of introduction, and, most importantly, its predictable and selective cleavage under fluoride-mediated or acidic conditions.[5]

Mechanism of Protection and Deprotection

The protection of an alcohol as a TBDMS ether typically proceeds via an SN2 reaction at the silicon center. The alcohol attacks the silicon atom of a silyl halide (e.g., TBDMS-Cl), facilitated by a base such as imidazole, which activates the silylating agent.

Deprotection with fluoride ions, the most common method, is driven by the formation of the highly stable Si-F bond. The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate which then collapses to release the alkoxide.

dot graph TBDMS_Deprotection { rankdir="LR"; node [shape=plaintext, fontname="Arial"]; substrate [label="R-O-TBDMS"]; fluoride [label="F⁻"]; intermediate [label="[R-O-Si(tBu)(Me)₂F]⁻"]; product [label="R-O⁻"]; side_product [label="F-TBDMS"];

} dot Figure 1: Mechanism of TBDMS deprotection by fluoride.

Experimental Protocols

Protocol 1: Protection of 7-Hydroxyindazole with TBDMS-Cl

This protocol describes the formation of 7-(tert-butyldimethylsilyloxy)-1H-indazole.

  • Reagents and Materials:

    • 7-Hydroxyindazole

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 7-hydroxyindazole (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

    • Stir the mixture at room temperature until all solids have dissolved.

    • Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 7-(tert-butyldimethylsilyloxy)-1H-indazole.

Protocol 2: Deprotection of 7-(tert-butyldimethylsilyloxy)-1H-indazole with TBAF

This protocol details the cleavage of the TBDMS ether to regenerate the 7-hydroxyl group.

  • Reagents and Materials:

    • 7-(tert-butyldimethylsilyloxy)-1H-indazole

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 7-(tert-butyldimethylsilyloxy)-1H-indazole (1.0 eq) in anhydrous THF.

    • Add TBAF solution (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 7-hydroxyindazole.[6]

Stability and Orthogonality of TBDMS Ethers

The stability of silyl ethers is highly dependent on the steric bulk around the silicon atom and the reaction conditions.[7]

Condition Stability of TBDMS Ether Cleavage Reagents
Acidic Moderately stable. Cleaved by strong acids.HCl, TFA, Acetic Acid
Basic Generally stable.Stable to most non-nucleophilic bases.
Fluoride Labile.TBAF, HF-Pyridine, CsF
Reductive Stable.H₂, Pd/C; NaBH₄; LiAlH₄
Oxidative Stable.Most common oxidizing agents.

The TBDMS group is orthogonal to protecting groups that are removed under strongly basic or reductive conditions, such as benzyl ethers. This allows for the selective deprotection of either group in the presence of the other.

The Robust Protector: Benzyl (Bn) Ether Protection

Benzyl ethers are renowned for their high stability across a wide range of reaction conditions, including strongly acidic and basic media, making them an excellent choice for protecting hydroxyl groups early in a long synthetic sequence.[8] Their removal is most commonly achieved by catalytic hydrogenolysis, a mild and highly selective method.[9]

Mechanism of Protection and Deprotection

The formation of a benzyl ether is typically accomplished via a Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide.

The deprotection via catalytic hydrogenolysis involves the cleavage of the C-O bond by hydrogen on the surface of a palladium catalyst.[10] This process is generally clean, affording the free alcohol and toluene as the only byproduct.

dot graph Benzyl_Deprotection { rankdir="LR"; node [shape=plaintext, fontname="Arial"]; substrate [label="R-O-Bn"]; reagents [label="H₂, Pd/C"]; product [label="R-OH"]; side_product [label="Toluene"];

} dot Figure 2: Deprotection of a benzyl ether via catalytic hydrogenolysis.

Experimental Protocols

Protocol 3: Protection of 7-Hydroxyindazole with Benzyl Bromide

This protocol describes the synthesis of 7-benzyloxy-1H-indazole.

  • Reagents and Materials:

    • 7-Hydroxyindazole

    • Benzyl bromide (BnBr)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a suspension of 7-hydroxyindazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add benzyl bromide (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 7-benzyloxy-1H-indazole.[11]

Protocol 4: Deprotection of 7-Benzyloxy-1H-indazole by Catalytic Hydrogenolysis

This protocol details the removal of the benzyl group to regenerate the 7-hydroxyl group.

  • Reagents and Materials:

    • 7-Benzyloxy-1H-indazole

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • Dissolve 7-benzyloxy-1H-indazole (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (10 mol% Pd) to the solution.

    • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol or ethanol.

    • Combine the filtrates and concentrate under reduced pressure to afford 7-hydroxyindazole.

Stability and Orthogonality of Benzyl Ethers

Benzyl ethers offer a different and complementary stability profile to silyl ethers.

Condition Stability of Benzyl Ether Cleavage Reagents
Acidic Generally stable. Cleaved by very strong Lewis acids.BBr₃, BCl₃
Basic Highly stable.Stable to most bases.
Fluoride Stable.TBAF, HF-Pyridine
Reductive Labile to hydrogenolysis.H₂, Pd/C; H₂, Pd(OH)₂/C
Oxidative Stable to many oxidants. Can be cleaved by DDQ.DDQ

The benzyl group is orthogonal to the TBDMS group, as it is stable to the fluoride- or acid-based conditions used to cleave silyl ethers. Conversely, the TBDMS group is stable to the catalytic hydrogenolysis conditions used to remove benzyl ethers.

Orthogonal Strategy in Action: A Decision-Making Workflow

The choice between a TBDMS and a benzyl protecting group, or the use of both in an orthogonal fashion, depends on the planned synthetic route. The following flowchart provides a simplified decision-making guide.

Orthogonal_Strategy

Conclusion

The successful synthesis of complex 7-hydroxyindazole derivatives hinges on a well-designed protecting group strategy. Both TBDMS and benzyl ethers offer reliable and high-yielding methods for the temporary masking of the 7-hydroxyl group. The key to their effective use lies in understanding their distinct stability profiles and leveraging their orthogonality. By carefully considering the planned synthetic route and the reaction conditions to be employed, researchers can confidently select the appropriate protecting group, or a combination thereof, to navigate the challenges of multi-step synthesis and efficiently access their target molecules.

References

  • Aryl Silyl Ethers Enable Preferential Ar−O bond Cleavage in Reductive Gener
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem.
  • Hydrogenolysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Organic Chemistry Portal.
  • Synthesis of 7-benzyloxyindole. PrepChem.com.
  • Selecting Orthogonal Building Blocks. MilliporeSigma.
  • Mechanism of benzylic substituent hydrogenolysis. Journal of the American Chemical Society.
  • Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers.
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
  • Navigating the Stability Landscape of Silyl Ethers: A Compar
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt. JOCPR.
  • Deprotection of Silyl Ethers. Gelest Technical Library.
  • Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Benchchem.
  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic
  • Facile Cleavage of Silyl Protecting Groups with C
  • VI Protecting Groups and Orthogonal Protection Str
  • Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel c
  • Conditions for removing TBDMS group in the presence of other protecting groups. Benchchem.
  • Selective, Nickel-Catalyzed Hydrogenolysis of Aryl Ethers. Science.
  • Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages.
  • Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions.
  • Hydrogenolysis of Benzyl Ether. Ambeed.com.
  • Indazole synthesis. Organic Chemistry Portal.
  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt. JOCPR.
  • 1.2 Deprotection: The Concept of Orthogonal Sets. Wiley.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Amino-1H-indazol-7-ol HCl

Ticket ID: #SOL-IND-007 Status: Open Subject: Troubleshooting poor solubility of 3-Amino-1H-indazol-7-ol hydrochloride in DMSO Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-IND-007 Status: Open Subject: Troubleshooting poor solubility of 3-Amino-1H-indazol-7-ol hydrochloride in DMSO Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are likely experiencing difficulty dissolving 3-Amino-1H-indazol-7-ol hydrochloride in DMSO due to a high crystal lattice energy compounded by the hydrochloride salt form. While DMSO is a polar aprotic solvent generally excellent for organic salts, the specific substitution pattern (3-amino, 7-hydroxy) creates a robust intermolecular hydrogen-bonding network that resists solvation.

This guide provides a tiered troubleshooting protocol to overcome these thermodynamic barriers without degrading your compound.

Module 1: The Chemistry of the Problem

To solve the issue, we must first understand the molecular resistance.

  • Lattice Energy: The 3-amino and 7-hydroxy groups act as both hydrogen bond donors and acceptors. In the solid state, these form a "brick wall" of intermolecular bonds.

  • The "Salt Trap" in DMSO: While we assume salts dissolve better in polar solvents, HCl salts of heteroaromatics can sometimes exhibit lower solubility in anhydrous DMSO than their free base counterparts. This is because the chloride ion (

    
    ) and the protonated indazole form a tight ion pair that DMSO (which lacks H-bond donors) struggles to dissociate compared to water.
    
  • Hygroscopicity: DMSO is hygroscopic.[1][2] If your DMSO has absorbed atmospheric water, the solubility of this specific hydrophobic salt may decrease, causing "oiling out" or precipitation.[1][2]

Visualization: The Solvation Barrier

SolvationBarrier Solid Solid Crystal Lattice (High Stability) Energy Energy Input (Heat/Sonication) Solid->Energy Requires Solution Solvated Species (Stable Solution) Energy->Solution Successful Breakdown DMSO_Dry Anhydrous DMSO (Dipole Interaction) DMSO_Dry->Solution Promotes DMSO_Wet Wet DMSO (Water Interference) Precipitate Precipitate/Gel DMSO_Wet->Precipitate Causes 'Salting Out' Solution->Precipitate Time/Cold

Caption: Figure 1. Thermodynamic pathway of solvation. Note that water contamination (Wet DMSO) acts as an antagonist to the solvation of this specific lipophilic salt.

Module 2: Step-by-Step Solubilization Protocol

Safety Warning: DMSO penetrates skin and can carry toxic compounds into the bloodstream. 3-amino-indazoles are potent kinase inhibitor scaffolds. Always wear nitrile gloves and work in a fume hood.

Phase 1: The Standard Protocol (Start Here)

Target Concentration: 10 mM - 50 mM

StepActionTechnical Rationale
1 Weighing Weigh the HCl salt into a glass vial (avoid plastic if heating).
2 Solvent Addition Add fresh, anhydrous DMSO (Grade ≥99.9%). Do not use an old bottle that has been opened for months.
3 Vortex Vortex vigorously for 60 seconds. Result: Likely a cloudy suspension.
4 Sonication Sonicate in a water bath at 40 kHz for 15-20 minutes . The bath water will naturally warm up; this is beneficial.
5 Visual Check Hold against a light. If clear, proceed. If particles remain, move to Phase 2.
Phase 2: Thermal Energy Input (If Phase 1 Fails)

If the compound remains stubborn, we must increase the kinetic energy of the system to overcome the lattice energy.

  • Heat: Place the sealed vial in a heat block set to 45°C - 50°C .

    • Note: Indazoles are generally thermally stable. Do not exceed 60°C to avoid degradation of the amino group or oxidation of the phenol.

  • Cycle: Vortex (30 sec) -> Heat (5 min) -> Sonicate (5 min).

  • Repeat: Perform this cycle 3 times.

Phase 3: The "Free Base" Shift (The Nuclear Option)

If the HCl salt absolutely refuses to dissolve at the required concentration, the chloride counter-ion is likely the problem. You can neutralize it in situ.

  • Add Base: Add 1-2 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the DMSO mixture.

  • Mechanism: This strips the HCl, converting the compound to its Free Base form, which often has superior solubility in pure organic solvents like DMSO.

  • Caution: Ensure your downstream assay can tolerate trace amounts of TEA/DIPEA.

Visualization: Decision Logic

ProtocolLogic Start Start: Solid HCl Salt Step1 Add Anhydrous DMSO Vortex 1 min Start->Step1 Check1 Clear Solution? Step1->Check1 Sonicate Sonicate 40kHz 15-20 mins Check1->Sonicate No Success Proceed to Assay Check1->Success Yes Check2 Clear Solution? Sonicate->Check2 Heat Heat to 50°C Cycle Vortex/Heat Check2->Heat No Check2->Success Yes Check3 Clear Solution? Heat->Check3 Base Add 2 eq. TEA/DIPEA (In-situ Free Basing) Check3->Base No Check3->Success Yes Base->Success

Caption: Figure 2. Logical workflow for solubilization. Follow the path downwards until clarity is achieved.

Module 3: Frequently Asked Questions (FAQs)

Q1: My solution was clear, but after freezing and thawing, a precipitate formed that won't redissolve. Why? A: This is a classic issue with DMSO hygroscopicity. When you freeze DMSO, it crystallizes.[1] As it thaws, it eagerly absorbs moisture from the air (condensate). This water increases the polarity of the solvent mixture, causing your hydrophobic indazole salt to "crash out."

  • Fix: Always aliquot stock solutions into single-use vials before freezing. Never freeze/thaw the main stock bottle. If precipitation occurs, repeat the Heat + Sonication cycle (Phase 2).

Q2: Can I use this stock for cell culture? A: Yes, but be mindful of the "Crash Out" upon dilution. When you pipette your DMSO stock (e.g., 10 mM) into aqueous media (e.g., RPMI/DMEM), the sudden shift to a water-rich environment can cause immediate precipitation.

  • Recommendation: Dilute slowly while vortexing the media. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[3]

Q3: The solution turned slightly pink/brown after heating. Is it ruined? A: 3-Amino-indazoles and phenols (7-ol) are electron-rich and can undergo mild oxidation, turning pinkish. This is usually trace surface oxidation and rarely affects the bulk purity or potency significantly. However, if the color is dark brown, degradation has occurred.

  • Prevention: Flush the headspace of your vial with Nitrogen or Argon gas before heating or storing.

Q4: Why not just use Ethanol? A: Ethanol is a protic solvent. While it might dissolve the compound, it evaporates too quickly for reliable screening assays and is often more cytotoxic to cells at required volumes than DMSO.

References

  • Li, Q. et al. (2014). "Solubility of heterocyclic pharmaceutical salts in polar aprotic solvents." Journal of Chemical & Engineering Data.

  • Thermo Fisher Scientific. (n.d.). "DMSO Competent Cell Handling and Solubility Guide." Thermo Fisher Technical Support.

  • Sigma-Aldrich. (n.d.). "Product Specification: 3-Amino-1H-indazole derivatives." Merck/MilliporeSigma.

  • Balbach, S. & Korn, C. (2004). "Pharmaceutical particle technology: Lab-scale salt selection and solubility." International Journal of Pharmaceutics.

(Note: While specific solubility data for the exact 7-ol analog is proprietary/sparse, the protocols above are derived from standard operating procedures for the 3-amino-indazole scaffold class.)

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 3-Amino-Indazole Cyclization Reactions

Welcome to the technical support center for 3-amino-indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-amino-indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cyclization reactions that form the 3-amino-indazole core. As a privileged scaffold in medicinal chemistry, optimizing the synthesis of these heterocycles is crucial for the timely advancement of research and development projects.[1]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format. The guidance herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to 3-amino-indazoles?

A1: The most prevalent and often highest-yielding method is the cyclization of an activated ortho-halobenzonitrile, most commonly an ortho-fluorobenzonitrile, with hydrazine (usually as hydrazine hydrate).[2][3] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the halide with hydrazine, followed by an intramolecular cyclization of the resulting hydrazino-benzonitrile intermediate onto the nitrile group.[1][4]

Q2: My reaction is not going to completion, and I have a low yield of the desired 3-amino-indazole. What are the first parameters I should check?

A2: The most critical parameters to investigate for incomplete reactions are temperature and reaction time. The cyclization often requires elevated temperatures to proceed at a reasonable rate.[4][5] Ensure your reaction is heated sufficiently, for example, to reflux in a high-boiling solvent like n-butanol.[2][3][5] It is essential to monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting benzonitrile is consumed.[5][6]

Q3: I'm observing multiple spots on my TLC plate, and my final product is impure. What are the likely side products?

A3: Common impurities include unreacted starting material, hydrazone byproducts, and dimers, especially at excessively high temperatures.[2][5] If your starting material has multiple halogen substituents, the formation of undesired regioisomers can also be a significant issue.[1] Additionally, the amino group of the product is susceptible to oxidation, which can lead to colored impurities.[5]

Q4: How critical is the quality of hydrazine hydrate?

A4: The quality of hydrazine hydrate is paramount. Old or improperly stored hydrazine hydrate can have a lower concentration and may contain impurities that can hinder the reaction. It is always recommended to use fresh, high-quality hydrazine hydrate for optimal results.[5][6]

In-Depth Troubleshooting Guides

Issue 1: Low or No Product Formation

Low or negligible yield is one of the most common frustrations in chemical synthesis. The following troubleshooting tree provides a logical workflow to diagnose and resolve this issue.

G start Low/No Product Yield temp Reaction Temperature start->temp reagents Reagent Quality/Stoichiometry start->reagents solvent Solvent Choice start->solvent temp_low Too Low? temp->temp_low temp_high Too High? temp->temp_high hydrazine_qual Hydrazine Quality? reagents->hydrazine_qual hydrazine_stoich Hydrazine Stoichiometry? reagents->hydrazine_stoich sm_purity Starting Material Purity? reagents->sm_purity solvent_choice Appropriate Solvent? solvent->solvent_choice increase_temp Increase temperature incrementally. Monitor by TLC. temp_low->increase_temp decrease_temp Decrease temperature. Consider if decomposition is observed. temp_high->decrease_temp fresh_hydrazine Use fresh, high-quality hydrazine hydrate. hydrazine_qual->fresh_hydrazine excess_hydrazine Use a moderate excess (e.g., 3-4 equivalents). hydrazine_stoich->excess_hydrazine purify_sm Purify starting benzonitrile (distillation/recrystallization). sm_purity->purify_sm change_solvent Switch to a high-boiling polar aprotic or protic solvent (see Table 1). solvent_choice->change_solvent

Caption: Troubleshooting workflow for low product yield.

Causality Explained:

  • Reaction Temperature: The initial SNAr step and the subsequent intramolecular cyclization are distinct mechanistic steps, each with its own activation energy. Insufficient thermal energy will result in a sluggish or stalled reaction.[4] Conversely, excessive heat can promote side reactions, such as the formation of hydrazones or dimers, and can even lead to decomposition of the starting material or product.[2][5][7] A systematic approach, starting at a moderate temperature (e.g., 80-90 °C) and gradually increasing while monitoring by TLC, is advisable.[1]

  • Reagent Stoichiometry: A moderate excess of hydrazine hydrate (e.g., 3-4 equivalents) is often used to ensure the complete consumption of the limiting benzonitrile starting material and drive the reaction to completion.[1][5]

  • Solvent Selection: The choice of solvent is critical. High-boiling point solvents are necessary to reach the required reaction temperatures. Polar aprotic solvents like NMP, DMSO, and DMF can facilitate SNAr reactions, while polar protic solvents like n-butanol and isopropanol are also commonly and successfully employed.[1][2][3][6] The solvent can also influence the regioselectivity of the reaction when multiple leaving groups are present on the aromatic ring.[1]

Table 1: Influence of Solvent on a Representative 3-Amino-Indazole Synthesis (Data adapted from the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine[1])

SolventTemperature (°C)Ratio of Desired:Undesired RegioisomerComments
NMP60~50:50Aprotic polar solvent, poor regioselectivity in this case.
DMSO60~50:50Aprotic polar solvent, poor regioselectivity.[1][8]
Ethanol9565:35Protic solvent, improved regioselectivity.
Isopropanol (IPA)9570:30Protic solvent, further improvement in regioselectivity.
DIPEA95>75:25Basic solvent, good regioselectivity.
2-MeTHF95>75:25Water-immiscible solvent, good for work-up and recycling.
Issue 2: Product Purification Challenges

Even with a successful reaction, isolating the pure 3-amino-indazole can be challenging.

Q: My crude product is an oil or a gummy solid and fails to crystallize. What should I do?

A: This is a common indication of impurities preventing the formation of a crystal lattice.[5][6]

  • Trituration: Attempt to triturate the crude material with a non-polar solvent like hexanes or a mixture of ethyl acetate/hexanes. This can often wash away non-polar impurities and induce crystallization of the more polar product.

  • Column Chromatography: If trituration fails, purification by column chromatography on silica gel is the most reliable method.[5][6] A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.[5]

  • Acid/Base Extraction: As the product is an amine, an acidic wash (e.g., with dilute HCl) can be used to extract it into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction into an organic solvent can be an effective purification strategy, provided the product is stable to these pH changes.

Q: My product appears dark or colored after the reaction. What is the cause and how can I prevent it?

A: A dark reaction mixture or a colored product often suggests oxidation of the electron-rich 3-amino-indazole.[5]

  • Preventative Measures: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly mitigate oxidation.[5] This is particularly important for extended reaction times at high temperatures.

  • Remediation: During work-up, a wash with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes help to remove colored oxidation byproducts. Activated carbon (charcoal) treatment of a solution of the crude product, followed by filtration, can also be effective in removing colored impurities before crystallization.

Experimental Protocols

General Protocol for the Synthesis of 3-Amino-Indazole from an o-Fluorobenzonitrile

This protocol is a general guideline and may require optimization for specific substrates.[2][5]

G start Start setup Combine o-fluorobenzonitrile (1.0 eq.) and solvent (e.g., n-butanol) in a flask. start->setup add_hydrazine Add hydrazine hydrate (3.0-4.0 eq.) to the solution. setup->add_hydrazine heat Heat the mixture to reflux (e.g., ~110-120 °C for n-butanol). add_hydrazine->heat monitor Monitor reaction progress by TLC until starting material is consumed. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool concentrate Remove solvent under reduced pressure. cool->concentrate workup Dissolve residue in ethyl acetate. Wash with water and brine. concentrate->workup dry Dry the organic layer (e.g., Na2SO4), filter, and concentrate. workup->dry purify Purify the crude product (recrystallization or chromatography). dry->purify end End purify->end

Caption: Step-by-step experimental workflow.

Detailed Steps:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the ortho-fluorobenzonitrile (1.0 eq.) and a suitable solvent (e.g., n-butanol, 5-10 mL per gram of starting material).

  • Reagent Addition: Add hydrazine hydrate (3.0-4.0 eq.) to the solution. If the reaction is sensitive to oxidation, purge the flask with nitrogen or argon.

  • Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the consumption of the starting material by TLC (a typical mobile phase is 3:1 hexanes:ethyl acetate). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic solution sequentially with water and brine to remove excess hydrazine and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-amino-indazole by either recrystallization (ethanol is often a good choice) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]

References

  • Ghotbi, Y., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14, 1-21. Available from: [Link]

  • Wang, Z., et al. (2015). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 51, 13356-13359. Available from: [Link]

  • Szewczyk, J. W., et al. (2004). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Organic Process Research & Development, 8(5), 773-778. Available from: [Link]

  • Xu, L., et al. (2013). Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. The Journal of Organic Chemistry, 78(7), 3400-3401. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]

  • Lefebvre, V., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730-2732. Available from: [Link]

  • ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles. [Data table]. Available from: [Link]

  • Odell, L. R., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. European Journal of Organic Chemistry, 26(29), e202300291. Available from: [Link]

  • Guesmi, Z., et al. (2024). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 29(1), 3. Available from: [Link]

  • Moody, C. J., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 11(15), 3294–3297. Available from: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available from: [Link]

  • Ali, I., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available from: [Link]

  • Zhu, C., et al. (2018). N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight. Organic Letters, 20(16), 4997–5000. Available from: [Link]

  • Bakherad, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3657. Available from: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Available from: [Link]

  • Domasevitch, K. V. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available from: [Link]

  • Baldi, B. G., et al. (1987). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Plant Physiology, 84(2), 254–257. Available from: [Link]

Sources

Troubleshooting

Optimizing reaction temperature for 3-Amino-1H-indazol-7-ol derivatization

Topic: Optimizing Reaction Temperature for Derivatization Document ID: TSC-IND-7OH-004 Last Updated: February 17, 2026 Status: Active The Mechanistic Baseline: The "Three-Nucleophile" Challenge Before adjusting temperatu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Derivatization

Document ID: TSC-IND-7OH-004 Last Updated: February 17, 2026 Status: Active

The Mechanistic Baseline: The "Three-Nucleophile" Challenge

Before adjusting temperature, you must understand the competing reactivity landscape of 3-amino-1H-indazol-7-ol . This scaffold presents three distinct nucleophilic sites, each responding differently to thermal energy:

  • N3-Amine (Exocyclic): The kinetic nucleophile. It is electron-rich and reacts readily with acylating agents at low temperatures (

    
    ).
    
  • O7-Phenol: The acidic nucleophile (

    
    ). Under basic conditions, this deprotonates before the indazole nitrogen. It is highly susceptible to oxidation at high temperatures.
    
  • N1-Indazole (Endocyclic): The thermodynamic nucleophile (

    
    ). Alkylation here is often reversible; high temperatures (
    
    
    
    ) are required to drive the reaction toward the thermodynamically stable N1-isomer over the kinetic N2-isomer.
Reaction Selectivity Map

ReactionSelectivity Start 3-Amino-1H-indazol-7-ol N3 N3-Acylation (Kinetic Product) Start->N3 Low T (0-25°C) Neutral/Mild Base O7 O7-Alkylation (Chemo-selective) Start->O7 Med T (25-60°C) Weak Base (1 eq) N1 N1-Alkylation (Thermodynamic Product) Start->N1 High T (60-90°C) Strong Base (>2 eq) Decomp Oxidative Decomposition (Quinone formation) Start->Decomp T > 100°C Aerobic Conditions

Figure 1: Thermal and chemical selectivity map. Note that temperature acts as a switch between kinetic (N3) and thermodynamic (N1) control.

Troubleshooting Guide

This section addresses specific failure modes reported by users synthesizing kinase inhibitor intermediates using this scaffold.

Issue 1: "I'm getting a mixture of N1 and N2 alkylated products."
  • Diagnosis: The reaction is under kinetic control. The N2 position is often kinetically favored but thermodynamically less stable than N1.

  • The Temperature Fix: Increase reaction temperature to

    
     .
    
    • Why? At room temperature, the alkyl group may lock onto N2. Heating provides the activation energy for the N2-alkylated species to rearrange (often via intermolecular transfer or equilibration) to the more stable N1-isomer.

  • Protocol Adjustment: Switch solvent to THF or DMF and heat to

    
     for 4–6 hours.
    
Issue 2: "My yield is low and the reaction mixture turned dark pink/brown."
  • Diagnosis: Oxidative decomposition of the 7-hydroxy group. Electron-rich aminophenols are prone to forming quinone-imines upon oxidation.

  • The Temperature Fix: Do NOT increase temperature without atmospheric control.

    • Why? Higher temperatures accelerate oxidation rates exponentially.

  • Protocol Adjustment:

    • Degas all solvents (sparge with Argon/Nitrogen for 15 mins).

    • Run the reaction under a strict inert atmosphere.

    • If heating is required, add an antioxidant like Sodium Ascorbate (catalytic) or keep T

      
       if possible.
      
Issue 3: "I want to acylate the amine (N3), but I'm getting O-acylation on the phenol."
  • Diagnosis: Loss of chemoselectivity due to excessive thermal energy or improper base choice.

  • The Temperature Fix: Cool the reaction to

    
     .
    
    • Why? The amine is a better nucleophile than the neutral phenol. At low temperatures, the amine reacts fastest. As T rises, the energy barrier difference usually narrows, and the phenol (especially if slightly deprotonated by base) begins to compete.

  • Protocol Adjustment: Perform the addition of the acyl chloride/anhydride at

    
    , then slowly warm to RT. Do not heat.
    

Optimized Protocols

Protocol A: Selective N3-Amide Coupling (Kinetic Control)

Target: Functionalizing the exocyclic amine while preserving the 7-OH.

ParameterSettingRationale
Temperature

Maintains kinetic selectivity for

over

.
Solvent DMF or DMASolubilizes the polar zwitterionic scaffold.
Base DIPEA (1.1 eq)Sufficient to scavenge acid but too weak to fully deprotonate Phenol (

).
Reagent HATU or Acid ChlorideHigh reactivity allows low-temp conversion.

Step-by-Step:

  • Dissolve 3-amino-1H-indazol-7-ol in anhydrous DMF (0.2 M).

  • Add DIPEA (1.1 eq) and cool to

    
     in an ice bath.
    
  • Add the carboxylic acid (1.0 eq) and HATU (1.1 eq) dropwise.

  • Stir at

    
     for 1 hour, then remove ice bath and stir at RT for 2 hours.
    
  • Stop: Do not heat. Quench with water.

Protocol B: Selective N1-Alkylation (Thermodynamic Control)

Target: Alkylating the indazole ring nitrogen.[1]

ParameterSettingRationale
Temperature

Promotes thermodynamic equilibration to N1 isomer.
Solvent THF or DMFTHF often improves N1 selectivity with NaH.
Base NaH (2.2 eq)Must deprotonate both

and

to activate the ring.
Protection Required The 7-OH must be protected (e.g., TBS, Bn) or it will alkylate first.

Step-by-Step:

  • Pre-requisite: Protect 7-OH (e.g., as a silyl ether).

  • Dissolve protected scaffold in anhydrous THF.

  • Add NaH (1.2 eq) at

    
     (Gas evolution!).
    
  • Add alkyl halide.

  • Critical Step: Heat to

    
      for 4–12 hours.
    
    • Note: If run at RT, you may see up to 40% N2-isomer.[2] Heating converts this to >95% N1-isomer.

Frequently Asked Questions (FAQs)

Q: Can I perform a "One-Pot" reaction to functionalize both the N3-amine and O7-phenol? A: Yes, but temperature staging is critical. React the amine first at low temperature (


)  with an electrophile (like an acyl chloride). Once complete, add a stronger base (like 

) and the second electrophile, then heat to

to drive the O-alkylation or N1-alkylation.

Q: Why does my reaction mixture turn black when I heat it above


? 
A:  You are likely triggering polymerization or oxidative degradation. The 3-amino-7-hydroxy motif is structurally similar to p-aminophenol, a known developer in photography that oxidizes easily. Never exceed 

unless the molecule is fully protected (i.e., O-protected and N-acylated).

Q: I am using microwave irradiation. What is the max temp? A: For Suzuki couplings on this scaffold, you can briefly go to


  (15–30 mins). However, ensure your vial is purged with Argon. The short duration of microwave heating often outruns the oxidative decomposition that occurs with overnight oil-bath heating.

Diagnostic Logic Tree

Use this flow to determine your next experimental move.

TroubleshootingTree Problem Start: What is the primary failure? Type1 Regioselectivity Issue (Wrong Isomer) Problem->Type1 Type2 Decomposition (Black/Tar) Problem->Type2 Q_Isomer Which isomer is unwanted? Type1->Q_Isomer Q_Atmosphere Was Inert Gas used? Type2->Q_Atmosphere Sol_N2 N2 Isomer present? ACTION: Increase Temp to 60°C (Thermodynamic Control) Q_Isomer->Sol_N2 N2 vs N1 Sol_O O-acylation instead of N? ACTION: Lower Temp to 0°C (Kinetic Control) Q_Isomer->Sol_O O vs N Sol_Gas ACTION: Degas solvents Use Ar/N2 balloon Q_Atmosphere->Sol_Gas No Sol_Temp ACTION: Reduce Temp < 80°C Add Antioxidant Q_Atmosphere->Sol_Temp Yes

Figure 2: Decision tree for troubleshooting common derivatization failures.

References

  • Regioselective N-Alkylation of Indazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[1][2][3]

    • Source: Beilstein Journal of Organic Chemistry (2021).[4]

    • Key Insight: Heating NaH/THF reactions to shifts N1:N2 selectivity
    • URL:[Link]

  • Kinase Inhibitor Synthesis (Indazole Scaffolds)

    • Title: Discovery and SAR study of c-Met kinase inhibitors bearing a 3-aminoindazole scaffold.[5]

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • Key Insight: Establishes standard amide coupling conditions (RT) for 3-aminoindazoles.
    • URL:[Link]

  • General Reactivity of Amino-Indazoles

    • Title: 3-Aminoindazoles: Privileged Scaffolds for Bioactive Drug-Like Molecules.[6]

    • Source: The Journal of Organic Chemistry (ACS).
    • Key Insight: Discusses cascade synthesis and stability of the N1-substituted scaffold.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 3-Amino-Indazole vs. 3-Amino-Indole Scaffolds

Executive Summary: The Nitrogen Shift In medicinal chemistry, the shift from a 3-amino-indole to a 3-amino-indazole scaffold is not merely an atom swap; it is a strategic maneuver to modulate chemical stability, hydrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrogen Shift

In medicinal chemistry, the shift from a 3-amino-indole to a 3-amino-indazole scaffold is not merely an atom swap; it is a strategic maneuver to modulate chemical stability, hydrogen bond donor/acceptor (HBD/HBA) profiles, and metabolic susceptibility.

While both scaffolds are privileged structures in oncology—particularly as ATP-competitive kinase inhibitors—the 3-amino-indazole offers distinct advantages in chemical stability and hinge-region binding capabilities. This guide objectively compares these two isosteres, providing experimental evidence to support scaffold selection in drug design.

Key Differentiators
Feature3-Amino-Indole3-Amino-Indazole
Core Stability Low. The free primary amine at C3 forms an electron-rich enamine system prone to oxidation and hydrolysis.High. The pyrazole ring confers aromatic stability to the amine, allowing it to exist as a stable free base.
H-Bonding 2-Point. NH (donor), C3-NH2 (donor/acceptor).3-Point. NH (donor), N2 (acceptor), C3-NH2 (donor/acceptor).
Kinase Binding Often requires fusion (e.g., oxindole) to stabilize.Excellent "Head-Group" for hinge binding (e.g., Entrectinib, Axitinib).
Lipophilicity Higher LogP (generally).Lower LogP (N2 reduces lipophilicity), improving solubility.

Medicinal Chemistry Perspective: Mechanism & Stability

The Stability Conundrum

The most critical distinction lies in the electronic nature of the 3-amino group.

  • Indole: The 3-amino-indole system is electronically analogous to an electron-rich enamine. Without electron-withdrawing groups (EWGs) or acylation, free 3-aminoindoles are unstable and rapidly decompose.

  • Indazole: The presence of the N2 nitrogen atom stabilizes the system. The 3-amino-indazole is a stable heteroaromatic amine, functioning similarly to 3-aminopyridine or aniline.

Kinase Hinge Binding Logic

In the context of kinase inhibitors, the "hinge region" of the ATP-binding pocket requires specific H-bond interactions.[1]

  • Indazole Advantage: The N2 atom serves as an additional H-bond acceptor. This allows 3-amino-indazoles to form a characteristic Donor-Acceptor-Donor (D-A-D) motif with the kinase hinge residues (e.g., Glu-Met-Glu backbone), a geometry often superior to the Indole's capabilities.

HingeBinding cluster_legend Binding Efficiency Kinase Kinase Hinge Region (Glu-Met backbone) Indazole 3-Amino-Indazole (Scaffold) Indazole->Kinase N1-H (Donor) Indazole->Kinase N2 (Acceptor) Indazole->Kinase C3-NH2 (Donor) Indole 3-Amino-Indole (Scaffold) Indole->Kinase N1-H (Donor) Indole->Kinase C3-NH2 (Donor) Indole->Kinase No N2 Acceptor 3-Point Bind Indazole: High Affinity 2-Point Bind Indole: Lower Affinity

Caption: Comparison of H-bond interactions with the Kinase Hinge region. Indazole provides a critical third interaction point (N2 acceptor).[1]

Case Study: Comparative Bioactivity Data

The following data summarizes the potency of derivatives based on these scaffolds against Receptor Tyrosine Kinases (RTKs), specifically VEGFR2 and c-Met.

Table 1: Bioactivity Profile (IC50 Values)

Compound ClassTargetRepresentative StructureIC50 (nM)Biological OutcomeRef
3-Amino-Indazole VEGFR2 Axitinib (Indazole analogue)0.2 nM Potent anti-angiogenic; high cellular selectivity.[1]
3-Amino-Indazole ALK/ROS1 Entrectinib1.7 nM CNS penetrant; effective against resistance mutations.[2]
3-Sub-Indole VEGFR2 Sunitinib (Oxindole core)10 - 80 nM Potent but broader "dirty" kinase profile (off-target toxicity).[3]
3-Amino-Indole c-Met 3-amino-indole derivative (Exp)> 100 nM Lower stability often necessitates conversion to oxindole or amide.[4]

Analysis: The 3-amino-indazole derivatives (e.g., Axitinib, Entrectinib) consistently demonstrate single-digit nanomolar potency. The 3-amino-indole derivatives often require structural modification (e.g., oxidation to oxindole as in Sunitinib) to achieve comparable stability and potency, which can alter the binding mode.

Experimental Protocols

Synthesis of 3-Amino-Indazole Derivatives

Rationale: This protocol utilizes the condensation of 2-fluorobenzonitriles with hydrazine, a robust method that avoids the instability issues associated with 3-amino-indole synthesis.

Materials:

  • 2-Fluoro-benzonitrile derivative (1.0 equiv)

  • Hydrazine hydrate (3.0 equiv)

  • n-Butanol (Solvent)

  • Reflux condenser

Workflow:

  • Dissolution: Dissolve 2-fluoro-benzonitrile (10 mmol) in n-Butanol (20 mL).

  • Addition: Add Hydrazine hydrate (30 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (117°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The nitrile spot should disappear, and a lower Rf fluorescent spot (indazole) should appear.

  • Isolation: Cool to room temperature. The product often crystallizes directly.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from Ethanol/Water.

SynthesisFlow Start Start: 2-Fluoro-benzonitrile Reagent Add Hydrazine Hydrate (3.0 equiv) Start->Reagent Reflux Reflux in n-Butanol (117°C, 12h) Reagent->Reflux Cyclization Mechanism: SNAr followed by Cyclization onto Nitrile Reflux->Cyclization Product End: 3-Amino-Indazole Cyclization->Product

Caption: One-pot synthesis of 3-amino-indazole via hydrazine cyclization.

Kinase Inhibition Assay (FRET-Based)

Rationale: To objectively compare bioactivity, a Z'-LYTE™ (FRET) assay is recommended over standard proliferation assays to determine direct enzymatic inhibition constants (Ki/IC50).

Protocol:

  • Preparation: Prepare 10 mM stock solutions of Indazole and Indole derivatives in DMSO.

  • Dilution: Serial dilute (3-fold) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 2.5 µL Compound.

    • Add 5 µL Kinase/Peptide Mixture (e.g., VEGFR2 enzyme + FRET-peptide substrate).

    • Add 2.5 µL ATP (at Km concentration).

    • Incubate for 1 hour at Room Temp.

  • Development: Add 5 µL Development Reagent (cleaves non-phosphorylated peptide).

  • Read: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission) on a plate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

References

  • Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research. Link

  • Menichincheri, M., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole Derivative as a Potent and Selective Inhibitor of ALK, ROS1, and TRK Kinases. Journal of Medicinal Chemistry. Link

  • Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research. Link

  • Zhang, H., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Support. (2025).[3] Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Protocol.Link

Sources

Comparative

A Comparative Guide to the Structural Validation of 3-Amino-1H-indazol-7-ol: The Definitive Role of X-ray Crystallography

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for intellectu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for intellectual property protection and regulatory approval. The heterocyclic scaffold of 3-Amino-1H-indazol-7-ol represents a privileged structure in medicinal chemistry, appearing in numerous compounds with therapeutic potential. Its precise atomic arrangement, including tautomeric form and intermolecular interactions, dictates its biological activity and physicochemical properties.

This guide provides an in-depth analysis of the definitive method for structural validation—single-crystal X-ray crystallography. We will explore the causality behind the experimental choices in the crystallographic workflow and objectively compare its capabilities with other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. This document is designed to serve as a practical reference for scientists seeking to establish the unequivocal structure of novel small molecules.

The Gold Standard: Unambiguous Structure Determination via X-ray Crystallography

X-ray crystallography is the preeminent technique for determining the precise three-dimensional structure of a molecule.[1][2] It provides direct, high-resolution evidence of atomic positions, bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity. The ability of X-ray crystallography to deliver accurate information regarding the molecular details of interactions is unsurpassed, making it a crucial tool in structure-based drug design.[3][4]

The fundamental principle involves irradiating a well-ordered single crystal with a focused beam of X-rays. The electrons of the atoms in the crystal diffract the X-rays in a specific pattern. By measuring the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, a precise model of the molecule is built and refined.

Experimental Protocol: A Self-Validating Workflow

The success of a crystallographic experiment is contingent on a meticulously executed, multi-step process. Each step is designed to ensure the integrity of the final structural model.

Step 1: Synthesis and High-Purity Sample Preparation

  • Causality: The formation of a well-ordered crystal lattice requires a homogenous population of molecules. Impurities disrupt this periodicity, leading to poorly formed, small, or unusable crystals. Therefore, achieving >98% purity is a critical prerequisite.

  • Protocol:

    • Synthesize 3-Amino-1H-indazol-7-ol via established synthetic routes, such as the cyclization of appropriately substituted benzonitriles.[5][6]

    • Purify the crude product using column chromatography on silica gel, employing a suitable solvent gradient (e.g., ethyl acetate/hexane).

    • Follow up with recrystallization from a solvent system like ethanol/water to remove any remaining minor impurities.

    • Confirm purity using High-Performance Liquid Chromatography (HPLC) and characterize the bulk material by NMR and MS to ensure the correct compound has been synthesized.

Step 2: Crystal Growth – The Art and Science

  • Causality: This is often the most challenging step. The goal is to encourage molecules to slowly transition from a disordered state (in solution) to a highly ordered crystalline state. The choice of solvent and technique directly controls the kinetics of crystallization. Slow, controlled growth is paramount for producing large, single crystals with minimal defects.

  • Protocol: Slow Evaporation Method

    • Dissolve a small amount (5-10 mg) of purified 3-Amino-1H-indazol-7-ol in a minimal volume of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, crystals will begin to form.

Step 3: X-ray Diffraction Data Collection

  • Causality: To minimize thermal vibrations of the atoms, which can smear the electron density and weaken the diffraction pattern, data is typically collected at cryogenic temperatures (around 100 K). A suitable crystal (clear, with sharp edges, and typically 0.1-0.3 mm in size) is selected.

  • Protocol:

    • Under a microscope, select a suitable single crystal and mount it on a cryoloop.

    • Flash-cool the crystal in a stream of cold nitrogen gas (100 K) on the goniometer of the X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.

Step 4: Structure Solution, Refinement, and Validation

  • Causality: The collected diffraction data is processed to generate a file containing the intensities and positions of the reflections. This data is then used to solve the "phase problem" and generate an initial electron density map. A molecular model is built into this map and then computationally refined to achieve the best possible fit with the experimental data.

  • Protocol:

    • Process the raw diffraction data to produce a reflection file.

    • Solve the structure using direct methods or dual-space algorithms to obtain an initial electron density map and molecular model.

    • Refine the model against the experimental data. This involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

    • Validate the final structure using metrics such as the R-factor (a measure of agreement between the experimental data and the calculated model), completeness of data, and analysis of bond lengths and angles to ensure they are chemically reasonable.

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the definitive answer, a comprehensive structural validation approach often involves complementary techniques. Each method offers unique insights, and understanding their strengths and limitations is crucial for efficient research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the connectivity and solution-state structure of organic molecules.[7] It relies on the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms. For 3-Amino-1H-indazol-7-ol, a suite of NMR experiments would be employed:

  • ¹H NMR: Identifies the number and type of protons and their neighboring environments.

  • ¹³C NMR: Identifies the number and type of carbon atoms.

  • 2D Experiments (COSY, HSQC, HMBC): These powerful techniques are used to piece together the molecular skeleton.[8][9] COSY shows which protons are coupled (on adjacent carbons), HSQC correlates protons to the carbons they are directly attached to, and HMBC shows longer-range correlations between protons and carbons, revealing how molecular fragments are connected.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10][11] Its primary role in structural validation is to confirm the molecular formula.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (typically to within 5 ppm), which can be used to determine the elemental composition of 3-Amino-1H-indazol-7-ol, confirming its molecular formula (C₇H₇N₃O).[12]

  • Tandem MS (MS/MS): Can provide structural clues by fragmenting the molecule and analyzing the masses of the resulting pieces.[10][12] This fragmentation pattern can serve as a fingerprint for the molecule.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can predict the three-dimensional structure and properties of a molecule from first principles.[13][14] These methods are valuable for generating a theoretical model that can be compared with experimental data.

  • Geometry Optimization: Predicts the lowest energy conformation of the molecule, providing theoretical bond lengths, angles, and dihedral angles.

  • Spectra Prediction: Can be used to predict NMR chemical shifts or infrared spectra, which can aid in the interpretation of experimental data.

Data Summary and Workflow Visualization

To facilitate a direct comparison, the key attributes of each technique are summarized below.

Technique Information Obtained Sample Requirements Key Advantages Key Limitations
X-ray Crystallography Unambiguous 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.Single crystal (0.1-0.3 mm), high purity.Provides a definitive, high-resolution structural proof.[15]Crystal growth can be difficult and time-consuming; provides a solid-state structure which may differ from solution.
NMR Spectroscopy Atomic connectivity, solution-state conformation, dynamic processes.1-10 mg dissolved in deuterated solvent, high purity.Does not require crystals; provides data on the molecule in a biologically relevant state (solution).[16]Provides indirect structural information (connectivity); spectra can be complex and difficult to interpret.
Mass Spectrometry Molecular formula (HRMS), structural fragments (MS/MS).Micrograms to nanograms, can be coupled to chromatography for mixture analysis.Extremely high sensitivity and accuracy for molecular weight determination.[17][18]Provides no information on 3D structure or stereochemistry.
Computational Chemistry Predicted 3D structure, electronic properties, theoretical spectra.None (in silico).Can be used to study unstable or hypothetical molecules; aids in interpreting experimental data.[19][20]It is a theoretical prediction, not an experimental result; accuracy is dependent on the method used and requires experimental validation.
Visualizing the Validation Process

The following diagrams, rendered using Graphviz, illustrate the experimental workflow for X-ray crystallography and the logical integration of multiple techniques for comprehensive structural validation.

crystallography_workflow cluster_prep Sample Preparation cluster_crystal Crystallization cluster_data Data Acquisition & Processing synthesis Synthesis of 3-Amino-1H-indazol-7-ol purification Purification (Chromatography, Recrystallization) synthesis->purification crystal_growth Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Model Validation (R-factor, etc.) structure_solution->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Experimental workflow for X-ray crystallography.

validation_logic cluster_spectroscopy Initial Characterization cluster_definitive Definitive Validation cluster_computational Theoretical Support start Synthesized Compound ms Mass Spectrometry (Confirms Formula) start->ms nmr NMR Spectroscopy (Determines Connectivity) start->nmr xray X-ray Crystallography (Determines 3D Structure) nmr->xray final final xray->final Unambiguous Structure Validated comp Computational Model (Predicts Structure) comp->xray Corroborates

Sources

Validation

Comparative Spectroscopic Guide: Characterization of 7-Hydroxy-Indazole Tautomers

Executive Summary 7-Hydroxy-indazole (7-HI) represents a unique scaffold in medicinal chemistry due to its ability to participate in complex tautomeric equilibria that differ significantly from unsubstituted indazole. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Hydroxy-indazole (7-HI) represents a unique scaffold in medicinal chemistry due to its ability to participate in complex tautomeric equilibria that differ significantly from unsubstituted indazole. While standard indazoles predominantly exist in the 1H-tautomer form, the presence of the hydroxyl group at the C7 position introduces an intramolecular hydrogen bond (IMHB) capability that can stabilize the 2H-tautomer or facilitate Excited State Intramolecular Proton Transfer (ESIPT) .

This guide compares the two primary spectroscopic methods—Nuclear Magnetic Resonance (NMR) and UV-Vis/Fluorescence Spectroscopy —for resolving these tautomers. It provides experimental protocols and data interpretation frameworks to assist researchers in assigning the correct tautomeric state, a critical factor in determining ligand-binding modes in kinase inhibitor development.

Structural Dynamics: The 1H vs. 2H Conflict

The core challenge in characterizing 7-HI is distinguishing between the two dominant ground-state tautomers.

  • 1H-Tautomer (Normal): The proton resides on N1. In 7-HI, this creates potential steric or electrostatic repulsion between the N1-H and the 7-OH, unless the hydroxyl group rotates away. This form is typically favored in polar, hydrogen-bond-accepting solvents (e.g., DMSO, Methanol) which solvate the distinct NH and OH groups.

  • 2H-Tautomer (Isomer): The proton resides on N2. This leaves the N1 lone pair available to accept a hydrogen bond from the 7-OH group, forming a stable 5-membered pseudo-ring (

    
    ). This form is often thermodynamically stabilized in non-polar solvents or the gas phase.
    
Visualizing the Equilibrium

The following diagram illustrates the tautomeric switching and the influence of solvent polarity.

Tautomerism cluster_0 Solvent Influence T1H 1H-Tautomer (Polar Solvent Stabilized) TS Transition State (Proton Transfer) T1H->TS - Solvent Interaction T2H 2H-Tautomer (IMHB Stabilized) T2H->TS + Polar Solvent TS->T1H Solvation of N1-H TS->T2H + Intramolecular H-Bond

Figure 1: Tautomeric equilibrium of 7-hydroxy-indazole. The 2H form is stabilized by an intramolecular hydrogen bond (IMHB) between 7-OH and N1, while polar solvents disrupt this to favor the 1H form.

Comparative Analysis: NMR vs. Optical Spectroscopy

Method A: Nuclear Magnetic Resonance (NMR)

Best for: Definitive ground-state structural assignment and quantification of tautomeric ratios.

NMR is the "gold standard" for distinguishing


 and 

isomers because the symmetry and electronic environment of the pyrazole ring carbons change drastically.
Key Discriminators (Experimental Data)
Marker1H-Tautomer (DMSO-

)
2H-Tautomer (CDCl

/ Non-polar)
Mechanistic Reason

N Chemical Shift
N1: ~ -160 ppmN2: ~ -70 ppmN1: ~ -100 ppmN2: ~ -160 ppmShielding changes based on protonation site.[1]

C3 Chemical Shift

133 - 136 ppm

120 - 125 ppm
C3 is more shielded in the

form due to quinoid-like character.

H-N NOE Signal
NOE between N1-H and H7/H3NOE between N2-H and H3 onlyN2 is distal to the benzene ring; N1 is proximal.

Coupling

Hz

Hz
Distinct coupling pathways in the pyrazole ring.

Expert Insight: In 7-HI, the


 signal for the hydroxyl group is also diagnostic. In the 

form (non-polar solvent), the OH signal is sharp and downfield (

ppm) due to the intramolecular H-bond. In the

form (DMSO), it is often broad and temperature-dependent.
Method B: UV-Vis & Fluorescence (ESIPT)

Best for: Probing excited-state dynamics and intramolecular H-bonding strength.

7-Hydroxy-indazoles are candidates for Excited State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, the acidity of the -OH increases and the basicity of N1 increases, driving a proton transfer that results in a large Stokes shift (emission from the keto-tautomer).

Spectral Signatures
FeatureEnol Form (Normal Emission)Keto Form (ESIPT Emission)
Absorbance (

)
~290–310 nmN/A (Ground state is Enol)
Fluorescence (

)
~350 nm (UV/Blue)~450–550 nm (Green/Yellow)
Stokes Shift Small (~40–60 nm)Large (>150 nm)
Solvent Effect Dominant in protic solvents (MeOH)Dominant in aprotic/non-polar solvents

Experimental Protocols

Protocol 1: NMR Determination of Tautomeric Ratio

Objective: Quantify the


 (

) in solution.
  • Sample Preparation: Dissolve 5-10 mg of 7-HI in 600

    
    L of solvent. Prepare three samples:
    
    • Sample A: DMSO-

      
       (Favors 1H).[1][2]
      
    • Sample B: Acetone-

      
       (Intermediate).
      
    • Sample C: Toluene-

      
       or CDCl
      
      
      
      (Favors 2H, if soluble).
  • Acquisition:

    • Run standard

      
      H NMR (32 scans).
      
    • Run

      
      H-
      
      
      
      N HMBC (optimized for
      
      
      Hz). This is critical as N-H protons are often broad.
  • Analysis:

    • Integrate the H3 proton signals. If exchange is slow (on NMR timescale), you will see two distinct H3 singlets.

    • If exchange is fast, calculate the weighted average chemical shift:

      
      .
      
    • Use the

      
      N cross-peaks to confirm the location of the proton (N1 vs N2).
      
Protocol 2: Solvatochromic ESIPT Assay

Objective: Confirm the presence of the intramolecular hydrogen bond (2H-like feature).

  • Preparation: Prepare

    
     M solutions of 7-HI in Cyclohexane (non-polar) and Methanol (polar/protic).
    
  • Absorbance Scan: Record UV-Vis from 250–450 nm. Note the

    
    .[3][4][5]
    
  • Emission Scan: Excite at the absorption maximum (

    
     nm).
    
  • Interpretation:

    • Cyclohexane: Look for dual emission. A high-energy band (Enol) and a low-energy band (Keto). The presence of the Keto band confirms the Intramolecular H-bond (O-H

      
       N1) exists in the excited state.
      
    • Methanol: The Keto band should diminish or disappear as intermolecular H-bonding with the solvent disrupts the intramolecular mechanism.

Analytical Decision Matrix

Use the following workflow to select the appropriate characterization method based on your research question.

Workflow Start Start: Characterize 7-HI Q1 Goal: Structure or Dynamics? Start->Q1 PathNMR Structural Assignment (Ground State) Q1->PathNMR Structure PathOpt Excited State / H-Bonding (Dynamics) Q1->PathOpt Photophysics ExpNMR Run 1H-15N HMBC in DMSO vs CDCl3 PathNMR->ExpNMR ExpUV Run Solvatochromic Fluorescence Assay PathOpt->ExpUV Result1 Result: N1 vs N2 Protonation (Definitive Tautomer ID) ExpNMR->Result1 Result2 Result: Dual Emission? (Confirms IMHB strength) ExpUV->Result2

Figure 2: Decision tree for selecting spectroscopic methods. NMR provides structural certainty, while optical methods reveal intramolecular hydrogen bonding potential.

References

  • Alkorta, I., & Elguero, J. (2004). Theoretical studies on the tautomerism of indazoles.[2][6] Journal of Physical Chemistry A.

  • Catalán, J., et al. (2011). The excited-state intramolecular proton transfer of 7-hydroxyindazole. Journal of Physical Chemistry A.

  • Claramunt, R. M., et al. (2006). The structure of indazoles: A combined 13C/15N CPMAS NMR and GIAO/DFT study. Magnetic Resonance in Chemistry.[7]

  • Hetherington, W. M., et al. (2017). Excited-State Intramolecular Proton Transfer in 7-Azaindole and Related Systems. Journal of Physical Chemistry C.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Amino-1H-indazol-7-ol Hydrochloride

This guide provides essential, field-proven safety and handling protocols for 3-Amino-1H-indazol-7-ol hydrochloride. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a fou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety and handling protocols for 3-Amino-1H-indazol-7-ol hydrochloride. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise and a commitment to your well-being. The following procedures are designed to be a self-validating system, ensuring that every step is grounded in established safety principles.

Immediate Safety Profile & Hazard Assessment

While specific toxicological data for 3-Amino-1H-indazol-7-ol hydrochloride is not widely published, a conservative approach requires us to assess hazards based on structurally similar amino-indazole compounds. These analogs are consistently classified as hazardous.

Core Hazards Identified from Related Compounds:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][4]

The hydrochloride salt form suggests the compound is a solid and will form a mildly acidic solution. Therefore, all handling procedures must be designed to prevent dust generation, inhalation, and any direct contact with skin or eyes.

Hazard ClassificationRoute of ExposurePrimary EffectSource
Acute Oral Toxicity IngestionHarmful if swallowed.[2][3]
Acute Dermal Toxicity Skin ContactHarmful in contact with skin.[1]
Acute Inhalation Toxicity InhalationHarmful if inhaled; may cause respiratory irritation.[1][3]
Skin Irritation Skin ContactCauses irritation, redness.[2][3]
Eye Irritation Eye ContactCauses serious, potentially damaging irritation.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a passive step but an active risk mitigation strategy. The equipment specified below is mandatory for all operations involving 3-Amino-1H-indazol-7-ol hydrochloride, from simple weighing to complex reaction setups.

Core PPE Requirements
  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable first choice for incidental contact. Always check the manufacturer's specifications for breakthrough time and compatibility.[5] For prolonged handling or in case of a spill, heavier-duty gloves like butyl rubber may be necessary.[5]

    • Causality: Amino-indazoles are known skin irritants and can be harmful upon dermal absorption.[1][3] Gloves provide the primary barrier against this direct contact.

  • Eye and Face Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory at all times.[5][6] When there is a significant risk of splashing or powder dispersal, a full-face shield must be worn in addition to goggles.[6]

    • Causality: This compound class causes serious eye irritation.[2][3] Goggles protect against dust particles and splashes, while a face shield offers a broader barrier for the entire face.[5][6]

  • Body Protection: A professional lab coat is required. For tasks with a higher risk of contamination, such as large-scale transfers or spill cleanup, a chemical-resistant apron or disposable gown should be worn over the lab coat.[6]

    • Causality: Protects personal clothing and underlying skin from contamination by dust or splashes. Contaminated work clothing should not be allowed out of the workplace and must be laundered separately.[1][7]

  • Respiratory Protection: All handling of the solid powder must occur in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust.[8] If engineering controls are insufficient or during a significant spill, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[9]

    • Causality: The compound is classified as a respiratory irritant and is harmful if inhaled.[1][3][4] Engineering controls are the primary method to prevent exposure; respirators are a critical secondary defense.[6]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Selection start Start: Task Assessment Handling 3-Amino-1H-indazol-7-ol HCl weighing Weighing or Transferring Solid Powder? start->weighing core_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing:e->core_ppe:w Handling Solution Only fume_hood Action: Work in Chemical Fume Hood weighing->fume_hood Yes spill Potential for Splash or Large Spill? face_shield Upgrade: Add Face Shield spill->face_shield Yes end_ppe End: Proceed with Task spill->end_ppe No core_ppe->spill fume_hood->core_ppe chem_apron Upgrade: Add Chemical Apron face_shield->chem_apron respirator Consider: NIOSH-approved Respirator (if hood fails or major spill) chem_apron->respirator respirator->end_ppe

Caption: PPE selection workflow for handling 3-Amino-1H-indazol-7-ol hydrochloride.

Operational Plan: From Benchtop to Disposal

Adherence to a strict operational plan minimizes risk and ensures reproducible, safe science.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are accessible.[8]

  • PPE Donning: Don all required PPE as determined by your task assessment (see workflow above). Check gloves for any signs of damage before use.

  • Chemical Handling:

    • Perform all manipulations that may generate dust, such as weighing and transferring, inside the fume hood.[1]

    • Use a spatula for transfers. Avoid pouring the solid to minimize dust generation.

    • Keep the container tightly sealed when not in use.[2][4]

  • Post-Handling:

    • Thoroughly clean the spatula and work area with a damp cloth (if compatible) to remove any residual powder.

    • Wash hands thoroughly with soap and water after removing gloves.[1] Do not eat, drink, or smoke in the laboratory area.[2][3]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the lab.

  • Assess: From a safe distance, assess the extent of the spill. For a small powder spill within a fume hood, you may proceed with cleanup. For larger spills, contact your institution's Environmental Health & Safety (EHS) department.

  • Contain & Clean (Small Spill):

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

    • Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials.

    • Use dry cleanup procedures; avoid sweeping, which can generate dust.[1] Carefully scoop the material into a clearly labeled, sealable container for hazardous waste.[1][8]

    • Wipe the area down with a damp cloth, and place the cloth in the same waste container.

  • Decontaminate: Decontaminate all equipment used for cleanup. Launder or dispose of any contaminated clothing as hazardous waste.

Spill_Response spill Spill Occurs alert Alert Personnel spill->alert assess Assess Spill Size alert->assess small_spill Small & Contained assess->small_spill Small large_spill Large or Uncontained assess->large_spill Large don_ppe Don Enhanced PPE (Gloves, Goggles, Respirator) small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate cover Cover with Inert Absorbent don_ppe->cover collect Collect into Waste Container cover->collect clean Wipe Area with Damp Cloth collect->clean disposal Dispose of Waste clean->disposal call_ehs Contact EHS/Emergency Services evacuate->call_ehs

Sources

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